Omiganan Pentahydrochloride

説明

特性

IUPAC Name |

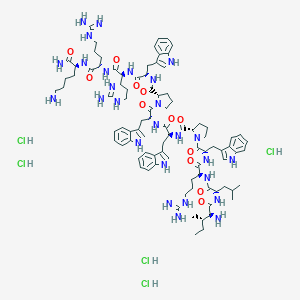

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;pentahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C90H127N27O12.5ClH/c1-5-51(4)75(92)85(127)113-68(41-50(2)3)80(122)109-67(32-18-38-102-90(98)99)79(121)114-71(44-54-48-105-62-27-12-8-23-58(54)62)86(128)116-39-19-34-74(116)84(126)112-70(43-53-47-104-61-26-11-7-22-57(53)61)82(124)115-72(45-55-49-106-63-28-13-9-24-59(55)63)87(129)117-40-20-33-73(117)83(125)111-69(42-52-46-103-60-25-10-6-21-56(52)60)81(123)110-66(31-17-37-101-89(96)97)78(120)108-65(30-16-36-100-88(94)95)77(119)107-64(76(93)118)29-14-15-35-91;;;;;/h6-13,21-28,46-51,64-75,103-106H,5,14-20,29-45,91-92H2,1-4H3,(H2,93,118)(H,107,119)(H,108,120)(H,109,122)(H,110,123)(H,111,125)(H,112,126)(H,113,127)(H,114,121)(H,115,124)(H4,94,95,100)(H4,96,97,101)(H4,98,99,102);5*1H/t51-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-;;;;;/m0...../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNSIKUBZJCPLJ-IQOWARLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N8CCCC8C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)N)N.Cl.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N)N.Cl.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C90H132Cl5N27O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1961.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269062-93-3, 626233-83-8 | |

| Record name | Omiganan pentahydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0269062933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Omiganan pentahydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0626233838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Omiganan Pentahydrochloride: A Synthetic Analogue of Indolicidin for Antimicrobial and Immunomodulatory Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Omiganan pentahydrochloride, a synthetic cationic peptide, stands as a promising antimicrobial agent developed as an analogue of the naturally occurring bovine peptide, indolicidin. With a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as fungi, omiganan has garnered significant interest for its potential therapeutic applications, particularly in topical formulations for preventing catheter-related infections and treating skin conditions. This technical guide provides a comprehensive overview of omiganan, detailing its mechanism of action, antimicrobial efficacy, and immunomodulatory properties. The document includes structured tables of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to support further research and development efforts in the field of antimicrobial peptides.

Introduction

The rise of antibiotic-resistant pathogens presents a formidable challenge to global health. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action that may circumvent conventional resistance pathways. This compound (sequence: ILRWPWWPWRRK-amide) is a synthetic 12-amino-acid cationic peptide designed as an analogue of indolicidin, a tryptophan-rich AMP isolated from bovine neutrophils.[1] This guide explores the core scientific and technical aspects of omiganan, providing a valuable resource for researchers and professionals in drug development.

Mechanism of Action

Omiganan's primary antimicrobial activity stems from its ability to rapidly disrupt the integrity of microbial cell membranes. As a cationic peptide, it interacts electrostatically with the negatively charged components of bacterial and fungal cell surfaces, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This initial binding is followed by the insertion of the peptide into the lipid bilayer, leading to membrane depolarization, increased permeability, and ultimately, cell death.[2][3]

Beyond direct membrane disruption, omiganan has also been shown to inhibit essential intracellular processes. Studies on its parent compound, indolicidin, and on omiganan itself suggest a dose-dependent inhibition of macromolecular synthesis, including DNA, RNA, and proteins.[1][4] This multi-pronged mechanism of action contributes to its potent and rapid bactericidal and fungicidal effects.

Immunomodulatory Effects

In addition to its direct antimicrobial properties, omiganan exhibits immunomodulatory functions. It has been demonstrated to enhance interferon responses to endosomal Toll-like receptor (TLR) ligands in human peripheral blood mononuclear cells.[5] Specifically, omiganan can amplify the TLR-mediated release of interferon-α (IFNα), with plasmacytoid dendritic cells identified as major contributors to this enhanced production.[5] This suggests a role for omiganan in modulating the innate immune response to pathogens.

Quantitative Data: Antimicrobial Efficacy

The antimicrobial potency of omiganan has been evaluated against a wide range of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 1: Antibacterial Activity of this compound

| Bacterial Species | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) | Reference(s) |

| Staphylococcus aureus | 390 | 16 | 16 | ≤ 32 | [6][7] |

| Coagulase-negative staphylococci | - | 4 | 4 | 1-8 | [6] |

| Enterococcus faecalis | - | 64 | 128 | - | [6] |

| Enterococcus faecium | - | 4 | 8 | - | [6] |

| Escherichia coli | 167 | 32 | - | ≤ 1024 | [6] |

| Klebsiella spp. (ESBL-positive) | - | 128 | - | - | [6] |

| Enterobacter spp. | - | 64 | 512 | - | [6] |

| Pseudomonas aeruginosa | - | 128 | 256 | - | [6] |

Table 2: Antifungal Activity of this compound

| Fungal Species | Number of Isolates | MIC50 (µg/ml) | MIC90 (µg/ml) | MIC Range (µg/ml) | Reference(s) |

| Candida albicans | 106 | 32-64 | 32-128 | ≤ 256 | [8][9] |

| Candida glabrata | 22 | 128-256 | 256 | ≤ 256 | [8][9] |

| Candida parapsilosis | 11 | 128-256 | 256 | ≤ 256 | [8][9] |

| Candida tropicalis | 11 | 32-64 | 32-128 | ≤ 256 | [8][9] |

| Candida krusei | 10 | 32-64 | 32-128 | ≤ 256 | [8][9] |

| Aspergillus spp. | 10 | - | - | ≤ 1024 | [8][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of omiganan and other antimicrobial peptides.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution susceptibility testing.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of omiganan against a panel of microorganisms.

Materials:

-

This compound

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium with L-glutamine, buffered with MOPS for fungi

-

Sterile 96-well microtiter plates

-

Bacterial or fungal isolates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.

-

Peptide Dilution: Perform serial twofold dilutions of omiganan in the appropriate broth in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.5 to 256 µg/mL).

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted peptide. Include a growth control well (inoculum without peptide) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of omiganan that completely inhibits visible growth of the microorganism as detected by the unaided eye or a spectrophotometer.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of mammalian cells as an indicator of cell viability.

Objective: To assess the cytotoxic effect of omiganan on mammalian cells.

Materials:

-

Mammalian cell line (e.g., HaCaT, HEK293)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed mammalian cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

-

Peptide Treatment: Replace the medium with fresh medium containing various concentrations of omiganan. Include untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., Triton X-100) as a positive control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Hemolysis Assay

This assay determines the lytic activity of a compound against red blood cells.

Objective: To evaluate the hemolytic potential of omiganan.

Materials:

-

Freshly drawn red blood cells (RBCs) (e.g., human, sheep)

-

Phosphate-buffered saline (PBS)

-

This compound

-

Triton X-100 (1% v/v in PBS) as a positive control

-

Sterile microcentrifuge tubes or 96-well plates

-

Centrifuge

-

Spectrophotometer

Procedure:

-

RBC Preparation: Wash RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend to a final concentration of 2-4% (v/v) in PBS.

-

Peptide Incubation: In microcentrifuge tubes or a 96-well plate, mix the RBC suspension with various concentrations of omiganan. Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis).

-

Incubation: Incubate the samples at 37°C for 1 hour with gentle agitation.

-

Centrifugation: Centrifuge the samples to pellet the intact RBCs.

-

Hemoglobin Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance at 540 nm, which corresponds to the amount of released hemoglobin.

-

Data Analysis: Calculate the percentage of hemolysis for each omiganan concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Visualizations: Pathways and Workflows

Signaling Pathway: Omiganan's Enhancement of TLR-Mediated IFNα Release

The following diagram illustrates the proposed signaling pathway for the immunomodulatory effect of omiganan.

References

- 1. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. zenitscience.com [zenitscience.com]

- 3. cyrusbio.com.tw [cyrusbio.com.tw]

- 4. pure.uva.nl [pure.uva.nl]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. texaschildrens.org [texaschildrens.org]

- 7. Antimicrobial activity of this compound tested against contemporary bacterial pathogens commonly responsible for catheter-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jmilabs.com [jmilabs.com]

- 9. mdpi.com [mdpi.com]

In Vitro Activity of Omiganan Against Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Omiganan, a synthetic cationic antimicrobial peptide, against a range of clinically relevant gram-negative bacteria. The data and protocols presented are compiled from peer-reviewed scientific literature to support research and development efforts in the field of antimicrobial agents.

Introduction

Omiganan is a 12-amino-acid peptide analog of indolicidin, which has demonstrated broad-spectrum antimicrobial activity against gram-positive and gram-negative bacteria, as well as fungi.[1][2] Its mechanism of action is primarily attributed to the rapid disruption of microbial cell membranes.[2][3][4][5][6] This guide focuses specifically on its efficacy against gram-negative pathogens, presenting quantitative data on its inhibitory activity and detailing the experimental methodologies used for its evaluation.

Quantitative Antimicrobial Activity

The in vitro potency of Omiganan is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of Omiganan against various gram-negative bacterial isolates.

Table 1: Omiganan MIC Distribution for Gram-Negative Bacilli

| Organism (Number Tested) | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |

| Escherichia coli | 32 | - | ≤1024 |

| Klebsiella spp. | 32 | - | ≤1024 |

| Enterobacter spp. | 64 | 512 | ≤1024 |

| Pseudomonas aeruginosa | 128 | 256 | ≤1024 |

| Data compiled from Sader et al., 2007.[7][8] |

Table 2: Comparative Omiganan Activity Against Specific Phenotypes

| Organism and Phenotype | MIC50 (mg/L) |

| Wild-type Escherichia coli | 32 |

| ESBL-producing Escherichia coli | 32 |

| Wild-type Klebsiella spp. | 32 |

| ESBL-producing Klebsiella spp. | 128 |

| Wild-type Enterobacter spp. | 64 |

| AmpC-hyperproducing Enterobacter spp. | 32 |

| Carbapenem-susceptible P. aeruginosa | 128 |

| Carbapenem-resistant P. aeruginosa | 128 |

| Data compiled from Sader et al., 2007.[7][8] |

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the in vitro activity of Omiganan.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.[9]

Protocol:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of Omiganan. A series of two-fold dilutions are then made in Mueller-Hinton Broth (MHB) to achieve the desired concentration range.[3][10]

-

Inoculum Preparation: Culture the test microorganism on an appropriate agar medium. Prepare a bacterial suspension in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]

-

Inoculation: Dispense the diluted antimicrobial agent into the wells of a 96-well microtiter plate. Add the standardized bacterial inoculum to each well.[3][4]

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.[3][11]

-

Reading Results: The MIC is determined as the lowest concentration of Omiganan at which there is no visible growth of the microorganism.[3][9][10]

Time-Kill Kinetics Assay

This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.[12]

Protocol:

-

Preparation: Prepare test tubes or flasks containing Mueller-Hinton Broth with Omiganan at various concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control tube without the antimicrobial agent.[12]

-

Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

-

Incubation and Sampling: Incubate the tubes at 37°C with shaking. At predetermined time points (e.g., 0, 1, 2, 4, 6, 24 hours), withdraw an aliquot from each tube.[11]

-

Viable Cell Count: Perform serial dilutions of each aliquot and plate onto appropriate agar plates.

-

Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies on each plate to determine the number of viable bacteria (CFU/mL) at each time point.

-

Data Analysis: Plot the log₁₀ CFU/mL versus time for each Omiganan concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Mechanism of Action

Omiganan exerts its antimicrobial effect through a multi-step process that culminates in the disruption of the bacterial cell membrane. As a cationic peptide, it is initially attracted to the negatively charged components of the gram-negative outer membrane, such as lipopolysaccharide (LPS). This interaction leads to membrane destabilization, increased permeability, and ultimately, cell death.[2][4][5][6]

Conclusion

Omiganan demonstrates significant in vitro activity against a broad range of gram-negative bacteria, including strains with resistance to other classes of antibiotics.[7][8] Its rapid, membrane-disrupting mechanism of action makes it a promising candidate for further investigation and development.[2][3][4] The standardized protocols outlined in this guide provide a framework for the consistent and reliable evaluation of its antimicrobial properties in a research setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. An infection-microenvironment-targeted and responsive peptide-drug nanosystem for sepsis emergency by suppressing infection and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Omiganan interaction with bacterial membranes and cell wall models. Assigning a biological role to saturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Antimicrobial activity of omiganan pentahydrochloride tested against contemporary bacterial pathogens commonly responsible for catheter-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 11. researchgate.net [researchgate.net]

- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fungicidal Properties of Omiganan Pentahydrochloride Against Candida Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omiganan pentahydrochloride, a synthetic cationic antimicrobial peptide, has demonstrated significant fungicidal activity against a broad spectrum of Candida species, including those resistant to conventional antifungal agents. This technical guide provides a comprehensive overview of the anti-candidal properties of Omiganan, with a focus on its quantitative efficacy, the experimental protocols used for its evaluation, and its proposed mechanism of action. The data presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel antifungal therapies.

Introduction

Candida species are a leading cause of opportunistic fungal infections in humans, ranging from superficial mucosal infections to life-threatening systemic candidiasis. The rising incidence of antifungal resistance, particularly to azole-class drugs, has created an urgent need for new therapeutic agents with novel mechanisms of action. This compound, a 12-amino-acid peptide analog of indolicidin, has emerged as a promising candidate due to its potent and rapid fungicidal activity.[1][2][3] This document synthesizes the current knowledge on the efficacy of Omiganan against various Candida species, providing detailed data and methodologies for further research and development.

Quantitative Efficacy of Omiganan Against Candida Species

The antifungal activity of Omiganan has been quantified using standard in vitro susceptibility testing methods, primarily Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) assays.

Minimum Inhibitory Concentrations (MICs)

MIC values represent the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Omiganan has been shown to be effective against a wide range of Candida species.

Table 1: Summary of Omiganan MIC Values against Planktonic Candida Cells

| Candida Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| C. albicans | 52 | 32-128 | 64 | 128 | [2][4] |

| C. albicans (VVC isolates) | 32 | 32-256 | 128 | - | [5][6] |

| C. albicans (BSI isolates) | 30 | - | 256 | - | [5][6] |

| C. glabrata | 22 | - | 128-256 | 256 | [2][4] |

| C. krusei | 10 | - | 32-64 | 32-128 | [2][4] |

| C. parapsilosis | 11 | - | 128-256 | 256 | [2][4] |

| C. tropicalis | 11 | - | 32-64 | 32-128 | [2][4] |

VVC: Vulvovaginal Candidiasis; BSI: Bloodstream Infections

Minimum Biofilm Eradication Concentrations (MBECs)

Candida biofilms pose a significant clinical challenge due to their inherent resistance to antifungal agents. Omiganan has demonstrated efficacy in eradicating established Candida biofilms.

Table 2: Summary of Omiganan MBEC Values against Candida Biofilms

| Candida Species | Number of Isolates | MBEC Range (µg/mL) | Predominant MBEC (µg/mL) | Reference(s) |

| C. albicans (VVC isolates) | 18 | 128-512 | 256 | [1] |

| C. albicans (VVC isolates) | 32 | - | 256 | [5][6] |

| C. albicans (BSI isolates) | 30 | - | 256 | [5][6] |

Mechanism of Action

The primary mechanism of action of Omiganan against Candida species is believed to be the disruption of the fungal cell membrane. As a cationic peptide, Omiganan electrostatically interacts with the negatively charged components of the Candida cell membrane, leading to membrane depolarization, increased permeability, and ultimately, cell lysis.[3]

Caption: Proposed mechanism of Omiganan action on Candida cells.

Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the fungicidal properties of Omiganan.

Broth Microdilution for MIC Determination (CLSI M27-A3)

This method is the standardized reference for determining the MIC of antifungal agents against yeasts.

Caption: Workflow for MIC determination by broth microdilution.

Detailed Protocol:

-

Inoculum Preparation: Candida isolates are cultured on Sabouraud Dextrose Agar for 24 hours at 35°C. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to the final inoculum concentration.

-

Drug Dilution: Omiganan is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared Candida suspension.

-

Incubation: The plate is incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of Omiganan that causes a significant inhibition of growth compared to the growth control.

Checkerboard Assay for Synergy Testing

This method is used to evaluate the interaction between two antimicrobial agents, such as Omiganan and fluconazole.

Detailed Protocol:

-

Plate Setup: A 96-well microtiter plate is prepared with serial dilutions of Omiganan along the x-axis and serial dilutions of a second antifungal agent (e.g., fluconazole) along the y-axis.

-

Inoculation: Each well is inoculated with a standardized Candida inoculum.

-

Incubation: The plate is incubated at 35°C for 24-48 hours.

-

Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated for each well showing no growth using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

-

Conclusion

This compound exhibits potent fungicidal activity against a wide range of clinically relevant Candida species, including those forming biofilms. Its primary mechanism of action, involving the rapid disruption of the fungal cell membrane, makes it a promising candidate for further development, particularly in the context of rising antifungal resistance. The standardized protocols outlined in this guide provide a framework for the continued investigation and evaluation of this and other novel antifungal agents.

References

Early-Stage Research on the Therapeutic Potential of Omiganan Pentahydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omiganan pentahydrochloride, a synthetic cationic antimicrobial peptide, has emerged as a promising therapeutic agent with a broad spectrum of activity. As an analogue of indolicidin, a peptide found in bovine neutrophils, omiganan has been the subject of extensive early-stage research to explore its potential in various clinical applications.[1][2] This technical guide provides an in-depth overview of the foundational preclinical and clinical research on omiganan, with a focus on its antimicrobial, anti-inflammatory, and anticancer properties. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic development of this novel compound.

Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism of action: direct disruption of microbial cell membranes and modulation of the host immune response.

Disruption of Microbial Cell Membranes

As a cationic peptide, omiganan electrostatically interacts with the negatively charged components of bacterial and fungal cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[2] This initial binding is followed by the insertion of the peptide into the lipid bilayer, leading to membrane destabilization, pore formation, and ultimately, cell lysis.[2] This rapid, non-receptor-mediated mechanism of action is believed to contribute to the low incidence of microbial resistance.[3]

Immunomodulatory Effects

Beyond its direct antimicrobial activity, omiganan has been shown to modulate the host's innate immune response. Specifically, it enhances interferon production in response to the activation of endosomal Toll-Like Receptors (TLRs), including TLR3, TLR7, TLR8, and TLR9.[4] This suggests a role for omiganan in augmenting antiviral and other immune responses. The binding of omiganan to microbial ligands may facilitate their delivery to or recognition by endosomal TLRs, leading to a more robust downstream signaling cascade.

Antimicrobial and Antifungal Activity

The in vitro efficacy of omiganan has been demonstrated against a wide range of bacterial and fungal pathogens, including antibiotic-resistant strains. The following tables summarize the minimum inhibitory concentrations (MICs) of omiganan against various clinically relevant microorganisms.

Table 1: Antibacterial Activity of this compound

| Bacterial Species | Number of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

| Staphylococcus aureus | - | ≤32 | - | 16 | [5] |

| Coagulase-negative staphylococci | - | 1-8 | 4 | 4 | [5] |

| Enterococcus faecium | - | - | 4 | 8 | [5] |

| Enterococcus faecalis | - | - | 64 | 128 | [5] |

| Viridans group streptococci | - | - | - | 256 | [6] |

| Bacillus spp. | - | - | 16 | - | [6] |

| Corynebacterium spp. | - | - | 4 | - | [6] |

| Escherichia coli (ESBL-negative) | - | - | 32 | - | [5] |

| Klebsiella spp. (ESBL-positive) | - | - | 128 | - | [5] |

| Enterobacter spp. (wild-type) | - | - | 64 | 512 | [5] |

| Pseudomonas aeruginosa | - | - | 128 | 256 | [5] |

Table 2: Antifungal Activity of this compound

| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Candida tropicalis | - | - | 16 | - | [6] |

| Candida krusei | - | - | 32 | - | [6] |

| Candida albicans | - | - | 64 | - | [6] |

| Candida parapsilosis | - | - | 128 | - | [6] |

| Candida glabrata | - | - | 256 | - | [6] |

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentrations (MICs) of this compound against various bacterial and fungal isolates were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Experimental Workflow:

Detailed Methodology:

-

Inoculum Preparation: A standardized inoculum of each microbial isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.[7]

-

Drug Dilution: this compound is serially diluted in cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi in a 96-well microtiter plate to obtain a range of concentrations.[6][7]

-

Inoculation: Each well of the microtiter plate containing the diluted drug is inoculated with the standardized microbial suspension.

-

Incubation: The inoculated plates are incubated at 35°C for 16-20 hours for most bacteria and 24-48 hours for fungi.[7]

-

MIC Determination: The MIC is determined as the lowest concentration of omiganan that completely inhibits visible growth of the microorganism.[7]

Preclinical Research: Anticancer Potential

Early preclinical studies have indicated that omiganan may possess antitumor activity. In a study utilizing a TC-1 tumor model, intratumoral injection of omiganan resulted in a significant reduction in tumor growth.

Experimental Protocol: In Vivo Tumor Growth Inhibition Assay

Experimental Workflow:

Detailed Methodology:

-

Cell Line: The TC-1 cell line, a lung epithelial cell line immortalized with HPV-16 E6 and E7 and transformed with the c-Ha-ras oncogene, is used.

-

Animal Model: Female C57BL/6 mice are typically used for the TC-1 tumor model.

-

Tumor Implantation: A suspension of TC-1 cells is injected subcutaneously into the flank of the mice.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. Omiganan is administered via intratumoral injection at specified doses and schedules.

-

Monitoring: Tumor growth is monitored by measuring tumor dimensions with calipers at regular intervals. Animal well-being is also monitored throughout the study.

-

Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.

Clinical Research: Atopic Dermatitis

A Phase II, randomized, double-blind, placebo-controlled trial was conducted to evaluate the efficacy and safety of topical omiganan in patients with mild to moderate atopic dermatitis.[8][9]

Study Design:

-

Population: Patients with mild to moderate atopic dermatitis.[8]

-

Intervention: Topical application of omiganan gel (1% or 2.5%) or a vehicle placebo.[8]

-

Duration: 28 days of treatment.[8]

-

Primary Endpoints: Efficacy was assessed by changes in the Eczema Area and Severity Index (EASI) score and investigator's global assessment. Safety and tolerability were also monitored.[1]

Experimental Protocol: Phase II Clinical Trial

Experimental Workflow:

Detailed Methodology:

-

Patient Recruitment: Eligible patients with a confirmed diagnosis of mild to moderate atopic dermatitis are recruited for the study.

-

Randomization: Patients are randomly assigned to receive either one of the active omiganan gel formulations or the placebo vehicle in a double-blind manner.

-

Treatment Administration: Patients are instructed to apply the assigned topical treatment to the affected areas of their skin as directed for the 28-day study period.

-

Clinical Assessments: Efficacy is evaluated at baseline and at specified follow-up visits using standardized clinical scoring systems such as the EASI.

-

Safety Monitoring: Adverse events are monitored and recorded throughout the trial to assess the safety and tolerability of the treatment.

Conclusion

The early-stage research on this compound has provided a strong foundation for its continued development as a novel therapeutic agent. Its broad-spectrum antimicrobial activity, coupled with its immunomodulatory effects and potential anticancer properties, highlights its versatility. The data and protocols summarized in this technical guide offer valuable insights for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of omiganan. Further investigation is warranted to fully elucidate its mechanisms of action in various disease contexts and to translate these promising preclinical and early clinical findings into effective treatments for patients.

References

- 1. iasp-pain.org [iasp-pain.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial Peptide Omiganan Enhances Interferon Responses to Endosomal Toll-Like Receptor Ligands in Human Peripheral Blood Mononuclear Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial activity of this compound tested against contemporary bacterial pathogens commonly responsible for catheter-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. jmilabs.com [jmilabs.com]

- 8. Pharmacodynamic Effects of Topical Omiganan in Patients With Mild to Moderate Atopic Dermatitis in a Randomized, Placebo-Controlled, Phase II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Biophysical Interactions of Omiganan with Lipid Bilayers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omiganan, a synthetic cationic antimicrobial peptide, exhibits potent broad-spectrum antimicrobial activity primarily through its interaction with and disruption of microbial cell membranes. Understanding the nuanced biophysical interplay between Omiganan and lipid bilayers is paramount for its continued development and optimization as a therapeutic agent. This technical guide provides a comprehensive overview of the key biophysical techniques used to elucidate these interactions, presenting available quantitative data, detailed experimental protocols, and visual workflows to facilitate further research in this domain. While extensive data exists from fluorescence spectroscopy and Circular Dichroism, this guide also highlights the need for further investigation using techniques such as Isothermal Titration Calorimetry and Differential Scanning Calorimetry to build a more complete thermodynamic and structural profile of Omiganan's membrane activity.

Introduction

Omiganan (ILRWPWWPWRRK-NH2) is a 12-amino acid synthetic peptide analog of indolicidin, a naturally occurring antimicrobial peptide.[1] Its potent activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi, is attributed to its ability to selectively target and permeabilize microbial membranes.[2] This selectivity is driven by the electrostatic attraction between the positively charged peptide and the negatively charged components of microbial membranes, such as phosphatidylglycerol (PG).[1][3] This initial binding is followed by insertion into the lipid bilayer, leading to membrane depolarization, disruption of cellular integrity, and ultimately, cell death.[3] In addition to direct membrane disruption, Omiganan has been noted to inhibit the synthesis of DNA, RNA, and proteins.[3]

This guide delves into the core biophysical methods employed to study the interaction of Omiganan with model lipid bilayers, providing a framework for researchers to quantitatively assess and visualize these critical molecular events.

Quantitative Data on Omiganan-Lipid Interactions

The interaction of Omiganan with lipid bilayers has been quantified using several biophysical techniques. The following tables summarize the key available data.

Table 1: Partitioning of Omiganan into Lipid Vesicles (Fluorescence Spectroscopy)

Fluorescence spectroscopy, leveraging the intrinsic tryptophan fluorescence of Omiganan, has been used to determine its partitioning into model lipid vesicles of varying compositions. The molar partition constant (Kp) reflects the affinity of the peptide for the lipid phase.

| Lipid Composition | Vesicle Type | Molar Partition Constant (Kp x 10³) | Reference |

| 100% POPC | Large Unilamellar Vesicles (LUVs) | 3.7 ± 0.4 | [1] |

| POPC:POPG (3:1) | Large Unilamellar Vesicles (LUVs) | 18.9 ± 1.3 | [1] |

| POPC:POPG (1:1) | Large Unilamellar Vesicles (LUVs) | 43.5 ± 8.7 | [1] |

POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine; POPG: 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)

These data clearly indicate a significantly higher affinity of Omiganan for anionic membranes (containing POPG), which mimic bacterial cell membranes, compared to zwitterionic membranes (100% POPC), which are more representative of mammalian cell membranes.[1]

Table 2: Secondary Structure of Omiganan (Circular Dichroism Spectroscopy)

Circular Dichroism (CD) spectroscopy reveals changes in the secondary structure of Omiganan upon interaction with a membrane-mimetic environment. In an aqueous solution, Omiganan exists predominantly as a random coil. However, in the presence of sodium dodecyl sulfate (SDS) micelles, which mimic the charged interface of a membrane, it adopts a more ordered, α-helical conformation.[4]

| Environment | α-Helical Content (%) | Random Coil Content (%) | Reference |

| Water | 4.8 | 51.4 | [4] |

| 25 mM SDS Micelles | 30.3 | Not specified | [4] |

This conformational change is a key step in the mechanism of action, allowing the peptide to insert into the hydrophobic core of the lipid bilayer.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of biophysical studies. The following sections provide protocols for key experiments used to characterize Omiganan-lipid interactions.

Fluorescence Spectroscopy for Partitioning Studies

This protocol is based on the principle of tryptophan fluorescence quenching upon the peptide's partitioning into the lipid bilayer.

Objective: To determine the molar partition constant (Kp) of Omiganan into lipid vesicles.

Materials:

-

Omiganan pentahydrochloride

-

POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine)

-

POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol))

-

Chloroform

-

HEPES buffer (10 mM HEPES, 150 mM NaCl, pH 7.4)

-

Nitrogen gas

-

Extruder with polycarbonate filters (100 nm pore size)

-

Fluorometer

Methodology:

-

Vesicle Preparation:

-

Prepare lipid mixtures (e.g., 100% POPC, POPC:POPG 3:1, POPC:POPG 1:1) by dissolving the lipids in chloroform.

-

Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

-

Further dry the film under vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with HEPES buffer by vortexing to form multilamellar vesicles (MLVs).

-

Prepare large unilamellar vesicles (LUVs) by extruding the MLV suspension through a 100 nm polycarbonate filter multiple times (e.g., 21 times) at a temperature above the lipid phase transition.

-

-

Fluorescence Titration:

-

Prepare a stock solution of Omiganan in HEPES buffer.

-

Place a known concentration of Omiganan solution in a quartz cuvette.

-

Set the fluorometer to excite at 280 nm and record the emission spectrum from 300 to 400 nm.

-

Successively add small aliquots of the LUV suspension to the cuvette, allowing the system to equilibrate after each addition.

-

Record the fluorescence spectrum after each addition.

-

-

Data Analysis:

-

Plot the change in fluorescence intensity at the emission maximum (around 350 nm) as a function of the total lipid concentration.

-

Fit the data to a partition equilibrium model to calculate the molar partition constant (Kp).

-

Circular Dichroism (CD) Spectroscopy

This protocol outlines the steps to analyze the secondary structure of Omiganan in different environments.

Objective: To determine the secondary structure of Omiganan in aqueous buffer and in a membrane-mimetic environment.

Materials:

-

This compound

-

HEPES buffer (10 mM HEPES, pH 7.4)

-

Sodium dodecyl sulfate (SDS)

-

CD spectropolarimeter

-

Quartz cuvette (1.0 mm path length)

Methodology:

-

Sample Preparation:

-

CD Spectra Acquisition:

-

Set the CD spectropolarimeter to scan from 180 to 260 nm.[4]

-

Use a quartz cell with a 1.0 mm path length.[4]

-

Record the spectra at room temperature with a scanning speed of 10 nm/min.[4]

-

Acquire a baseline spectrum of the buffer and the SDS solution and subtract it from the respective peptide spectra.

-

-

Data Analysis:

-

Convert the acquired CD signals to mean residue ellipticity [θ].

-

Use deconvolution software (e.g., DichroWeb) with appropriate algorithms (e.g., CDSSTR, CONTIN-LL) and reference datasets to estimate the percentage of α-helix, β-sheet, and random coil structures.[4]

-

Vesicle Leakage Assay

This assay measures the ability of Omiganan to permeabilize lipid vesicles by monitoring the release of an encapsulated fluorescent dye.

Objective: To quantify the membrane-disrupting activity of Omiganan.

Materials:

-

This compound

-

POPC, POPG

-

Calcein

-

Sephadex G-50 column

-

HEPES buffer

-

Triton X-100

-

Fluorometer

Methodology:

-

Calcein-Encapsulated Vesicle Preparation:

-

Prepare a lipid film as described in section 3.1.

-

Hydrate the film with a concentrated solution of calcein (e.g., 50-100 mM) in HEPES buffer.

-

Subject the hydrated lipid suspension to several freeze-thaw cycles to increase encapsulation efficiency.

-

Extrude the vesicles through a 100 nm filter to create LUVs.

-

Separate the calcein-loaded vesicles from free calcein using a Sephadex G-50 size-exclusion column, eluting with HEPES buffer.

-

-

Leakage Measurement:

-

Dilute the calcein-loaded LUVs in HEPES buffer in a cuvette to a concentration where the calcein fluorescence is self-quenched.

-

Monitor the baseline fluorescence over time.

-

Add Omiganan at various concentrations to the cuvette and record the increase in fluorescence intensity over time as calcein is released and the self-quenching is relieved.

-

After the leakage reaches a plateau, add Triton X-100 to a final concentration of 0.1% to lyse all vesicles and obtain the maximum fluorescence (100% leakage).

-

-

Data Analysis:

-

Calculate the percentage of leakage at each Omiganan concentration using the formula: % Leakage = [(F - F₀) / (F_max - F₀)] * 100 where F is the fluorescence at a given time, F₀ is the initial fluorescence, and F_max is the maximum fluorescence after adding Triton X-100.

-

Plot the percentage of leakage as a function of Omiganan concentration.

-

Isothermal Titration Calorimetry (ITC) - A General Protocol

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of Omiganan binding to lipid vesicles.

Methodology:

-

Prepare LUVs and an Omiganan solution in the same buffer, and degas both thoroughly.

-

Fill the ITC sample cell with the LUV suspension and the injection syringe with the Omiganan solution.

-

Perform a series of injections of the Omiganan solution into the sample cell while monitoring the heat changes.

-

Integrate the heat peaks and plot the heat change per injection against the molar ratio of Omiganan to lipid.

-

Fit the data to a suitable binding model to extract the thermodynamic parameters.

Differential Scanning Calorimetry (DSC) - A General Protocol

Similarly, a general DSC protocol can be employed to investigate Omiganan's effect on lipid phase transitions.

Objective: To determine the effect of Omiganan on the main phase transition temperature (Tm) and enthalpy (ΔH) of lipid bilayers.

Methodology:

-

Prepare MLVs or LUVs of a specific lipid (e.g., DMPC, DPPC) in the absence and presence of varying concentrations of Omiganan.

-

Load the liposome suspension into a DSC sample pan and an equal volume of buffer into the reference pan.

-

Scan the samples over a temperature range that encompasses the lipid's phase transition, recording the heat flow.

-

Analyze the resulting thermograms to determine the Tm (the peak of the transition) and the ΔH (the area under the peak).

Visualization of Biophysical Interactions and Workflows

The following diagrams illustrate the key processes involved in the biophysical interaction of Omiganan with lipid bilayers and the general experimental workflow.

Conclusion and Future Directions

The biophysical characterization of Omiganan reveals a mechanism driven by preferential electrostatic binding to anionic lipid bilayers, followed by a conformational shift to an α-helical structure that facilitates membrane insertion and disruption. The quantitative data from fluorescence spectroscopy and Circular Dichroism strongly support this model.

However, to achieve a complete biophysical profile, further research is required. Specifically, Isothermal Titration Calorimetry studies would provide crucial thermodynamic data, including the enthalpic and entropic drivers of binding, and a precise stoichiometry of the interaction. Differential Scanning Calorimetry experiments would elucidate the impact of Omiganan on the physical state of the lipid bilayer, such as changes in fluidity and phase behavior. Furthermore, quantitative vesicle leakage assays with varying lipid compositions and Omiganan concentrations would offer a more detailed understanding of its membrane-disrupting efficacy.

By employing the detailed protocols and building upon the existing data presented in this guide, researchers can contribute to a more comprehensive understanding of Omiganan's mechanism of action, ultimately aiding in the development of this promising antimicrobial peptide into a potent therapeutic.

References

- 1. researchgate.net [researchgate.net]

- 2. Liposomes encapsulating novel antimicrobial peptide Omiganan: Characterization and its pharmacodynamic evaluation in atopic dermatitis and psoriasis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Omiganan Pentahydrochloride Topical Gel Formulation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the research and development of Omiganan Pentahydrochloride topical gel formulations. This document includes an overview of its mechanism of action, detailed experimental protocols for its evaluation, and quantitative data to support its efficacy and safety profile.

Introduction to this compound

This compound is a synthetic, cationic antimicrobial peptide, an analog of indolicidin, which is derived from bovine neutrophils.[1][2] It exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi, including antibiotic-resistant strains.[1][3] Its primary application in research and clinical development is as a topical agent for the prevention and treatment of skin and catheter-related infections.[4][5]

The mechanism of action of Omiganan primarily involves the disruption of microbial cell membranes.[5][6] As a cationic peptide, it interacts with the negatively charged components of microbial cell membranes, leading to membrane depolarization, increased permeability, and ultimately cell death.[7] Evidence also suggests that indolicidin analogs like Omiganan may inhibit intracellular processes such as DNA synthesis.

Signaling Pathway: Mechanism of Action

The antimicrobial activity of this compound is a multi-step process targeting the integrity of the microbial cell envelope.

Caption: Proposed mechanism of action of this compound.

Formulation of this compound Topical Gel (1% w/w)

This protocol describes a general method for preparing a 1% (w/w) this compound topical gel for research purposes, based on commonly used excipients in pharmaceutical gel formulations.

Materials:

-

This compound powder

-

Hydroxyethyl cellulose (HEC) or Carbopol 934P (gelling agent)

-

Glycerin (humectant)

-

Propylene glycol (penetration enhancer, co-solvent)

-

Methylparaben or Propylparaben (preservative) or Benzoic acid and Sodium benzoate

-

Triethanolamine (for pH adjustment if using Carbopol)

-

Purified water

Protocol:

-

Preservative Solution: Dissolve the preservative (e.g., methylparaben) in a portion of purified water by heating, then cool to room temperature. If using benzoic acid and sodium benzoate, dissolve them in water.

-

Gelling Agent Dispersion: Slowly disperse the gelling agent (e.g., HEC or Carbopol) in the preservative solution with continuous stirring until a uniform, lump-free dispersion is obtained. Allow the dispersion to hydrate completely.

-

Active Ingredient Incorporation: In a separate container, dissolve this compound, glycerin, and propylene glycol in the remaining purified water.

-

Gel Formation: Gradually add the Omiganan solution to the gelling agent dispersion with gentle mixing until a homogenous gel is formed.

-

pH Adjustment: If using Carbopol, adjust the pH to the desired range (typically 5.5-6.5 for topical preparations) by slowly adding triethanolamine while monitoring the pH.

-

Final Mixing and Degassing: Mix the gel gently to ensure uniformity and allow it to stand to remove any entrapped air bubbles.

Experimental Protocols

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of Omiganan against various microorganisms.

Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.

Protocol:

-

Prepare Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.

-

Prepare Omiganan Stock: Dissolve this compound in sterile distilled water to a high concentration (e.g., 10,000 µg/mL).

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the Omiganan stock solution in the appropriate broth to achieve a range of concentrations.

-

Prepare Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the diluted microbial suspension to each well of the microtiter plate containing the Omiganan dilutions. Include a growth control well (no drug) and a sterility control well (no inoculum).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

-

Determine MIC: The MIC is the lowest concentration of Omiganan that completely inhibits visible growth of the microorganism.

Quantitative Data: In Vitro Antimicrobial Activity

| Microorganism | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus | 32 | 64 |

| Staphylococcus epidermidis | 16 | 32 |

| Escherichia coli | 64 | 128 |

| Pseudomonas aeruginosa | 128 | 256 |

| Candida albicans | 32 | 64 |

| Candida glabrata | 128 | 256 |

| Candida krusei | 64 | 128 |

| Aspergillus spp. | - | ≤1024 |

Note: Data compiled from multiple sources. MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of the isolates, respectively. The clinical gel formulation is 1% (10,000 µg/mL).

In Vitro Cytotoxicity Assays

This assay assesses the effect of Omiganan on the metabolic activity of mammalian cells, such as human dermal fibroblasts or keratinocytes.

Protocol:

-

Cell Seeding: Seed human dermal fibroblasts or keratinocytes in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

This assay evaluates the lytic effect of Omiganan on red blood cells.

Protocol:

-

Prepare Red Blood Cells (RBCs): Obtain fresh human or animal blood and wash the RBCs with phosphate-buffered saline (PBS) by centrifugation until the supernatant is clear. Resuspend the RBCs in PBS to a final concentration of 2% (v/v).

-

Treatment: In a 96-well plate, mix serial dilutions of this compound with the RBC suspension.

-

Controls: Include a negative control (RBCs in PBS) and a positive control for 100% hemolysis (RBCs in 0.1% Triton X-100).

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Centrifugation: Centrifuge the plate to pellet the intact RBCs.

-

Absorbance Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify hemoglobin release.

-

Data Analysis: Calculate the percentage of hemolysis relative to the positive control.

In Vivo Efficacy: Murine Skin Infection Model

This protocol evaluates the in vivo antimicrobial efficacy of the Omiganan topical gel.

Caption: Workflow for In Vivo Murine Skin Infection Model.

Protocol:

-

Animal Model: Use immunocompetent or immunocompromised mice (e.g., SKH1 hairless mice).

-

Wounding: Anesthetize the mice and create a superficial wound on the dorsal side.

-

Infection: Inoculate the wound with a known concentration of a pathogenic microorganism (e.g., Staphylococcus aureus).

-

Treatment: After a set period to allow for infection establishment (e.g., 4-24 hours), topically apply the Omiganan gel or a vehicle control gel to the wound.

-

Post-Treatment: At various time points post-treatment (e.g., 24, 48, 72 hours), euthanize the animals.

-

Bacterial Load Determination: Excise the wound tissue, homogenize it, and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar plates.

-

Data Analysis: Calculate the log10 reduction in CFU/gram of tissue for the Omiganan-treated group compared to the vehicle control group.

Quantitative Data: In Vivo Antimicrobial Efficacy

| Animal Model | Microorganism | Treatment | Time Point | Log10 CFU Reduction |

| Guinea Pig Skin | Staphylococcus epidermidis | 1% Omiganan Gel | 1 hour | 2.7 |

| Guinea Pig Skin | Staphylococcus epidermidis | 1% Omiganan Gel | 24 hours | 5.2 |

| Ex vivo Pig Skin | Candida albicans | ≥0.1% Omiganan Gel | 24 hours | 2-3 |

| Guinea Pig Skin | Candida albicans | 1% Omiganan Gel | 24 hours | 2 |

Note: Data compiled from Rubinchik et al., 2009.[3][4]

Stability Testing of Omiganan Topical Gel

A stability-indicating assay is crucial to ensure the potency and safety of the Omiganan gel formulation over time.

Protocol:

-

Sample Storage: Store the Omiganan gel formulation in its intended container-closure system under various conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).

-

Time Points: Pull samples at specified time intervals (e.g., 0, 1, 3, 6, 9, 12, 24, 36 months).

-

Physical Stability Assessment: Visually inspect for changes in appearance, color, odor, and phase separation. Measure pH and viscosity.

-

Chemical Stability Assessment (Stability-Indicating HPLC Method):

-

Method Development: Develop a reverse-phase HPLC (RP-HPLC) method capable of separating Omiganan from its potential degradation products.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detection at an appropriate wavelength.

-

-

Forced Degradation Studies: Subject the Omiganan gel to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products and validate the specificity of the HPLC method.

-

Quantification: At each stability time point, assay the samples to determine the concentration of Omiganan.

-

-

Microbiological Stability: Assess the effectiveness of the preservative system and test for microbial limits.

Quantitative Data: Stability of 1% Omiganan Gel

| Storage Condition | Duration | Potency (vs. Freshly Prepared) |

| Room Temperature | 12 months | No change in potency detected |

Note: Based on a study comparing 1% Omiganan gel stored for 12 months with a freshly prepared solution.[1]

Conclusion

These application notes and protocols provide a framework for the formulation and evaluation of this compound topical gel. The provided data demonstrates its potent and broad-spectrum antimicrobial activity in both in vitro and in vivo models, supporting its potential as a valuable therapeutic agent for topical infections. Researchers are encouraged to adapt and validate these protocols for their specific research needs.

References

- 1. jmilabs.com [jmilabs.com]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial and antifungal activities of a novel cationic antimicrobial peptide, omiganan, in experimental skin colonisation models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. researchgate.net [researchgate.net]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Antimicrobial Activity of this compound against Contemporary Fungal Pathogens Responsible for Catheter-Associated Infections - PMC [pmc.ncbi.nlm.nih.gov]

Standard Broth Microdilution Methods for Omiganan Susceptibility Testing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omiganan pentahydrochloride is a synthetic cationic antimicrobial peptide, an analog of indolicidin, with broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria and fungi.[1][2] Its primary mechanism of action involves the disruption of microbial cytoplasmic membranes, leading to cell death.[3][4] As with many cationic peptides, accurate and reproducible in vitro susceptibility testing is crucial for research and clinical development. Standardized broth microdilution methods are essential for determining the Minimum Inhibitory Concentration (MIC) of Omiganan against relevant microbial isolates.

These application notes provide detailed protocols for performing broth microdilution susceptibility testing of Omiganan against both bacterial and fungal pathogens, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) with modifications pertinent to cationic peptides.

Data Presentation: Omiganan In Vitro Activity

The following tables summarize the MIC values of Omiganan against a range of clinically relevant bacterial and fungal isolates as determined by standard broth microdilution methods.

Table 1: In Vitro Activity of Omiganan Against Bacterial Isolates

| Organism (Number of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Gram-Positive Bacteria | |||

| Staphylococcus aureus | 16 | 16 | ≤ 32 |

| Methicillin-Resistant S. aureus (MRSA) | 16 | - | - |

| Coagulase-Negative Staphylococci | 4 | 4 | 1 - 8 |

| Enterococcus faecalis | 64 | 128 | - |

| Vancomycin-Resistant E. faecalis | 64 | - | - |

| Enterococcus faecium | 4 | 8 | - |

| Vancomycin-Resistant E. faecium | 8 | - | - |

| Beta-hemolytic Streptococci | 16 | - | - |

| Viridans group Streptococci | 64 | - | - |

| Bacillus spp. | 16 | - | - |

| Corynebacterium spp. | 4 | - | - |

| Gram-Negative Bacteria | |||

| Escherichia coli | 32 | - | - |

| ESBL-producing E. coli | 32 | - | - |

| Klebsiella spp. | 32 | - | - |

| ESBL-producing Klebsiella spp. | 128 | - | - |

| Enterobacter spp. | 32 - 64 | 64 - 512 | - |

| Pseudomonas aeruginosa | 128 | 256 | - |

Data compiled from multiple sources. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.[5][6]

Table 2: In Vitro Activity of Omiganan Against Fungal Isolates

| Organism (Number of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Candida albicans (52) | 64 | 128 | 16 - 256 |

| Candida glabrata (22) | 128 | 256 | 16 - 256 |

| Candida krusei (10) | 64 | 64 | 16 - 256 |

| Candida parapsilosis (11) | 256 | 256 | 16 - 256 |

| Candida tropicalis (11) | 32 | 32 | 16 - 256 |

| Aspergillus spp. (10) | - | - | ≤ 1024 |

| Non-Aspergillus Molds (10) | - | - | ≤ 1024 |

Data compiled from a study on contemporary fungal pathogens.[7][8] The clinical formulation of Omiganan is a 1% gel, which corresponds to a concentration of 10,000 µg/mL.[7]

Experimental Protocols

Broth Microdilution Susceptibility Testing of Omiganan Against Bacteria

This protocol is based on the CLSI M07 standard with modifications for cationic peptides to minimize non-specific binding.[9][10][11][12]

Materials:

-

This compound reference powder

-

Cation-Adjusted Mueller-Hinton Broth (CA-MHB)

-

Sterile 96-well polypropylene microtiter plates (U- or V-bottom)[9][13]

-

Bacterial isolates for testing

-

Sterile 0.85% saline

-

McFarland 0.5 turbidity standard

-

Spectrophotometer

-

Sterile polypropylene tubes

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Omiganan Stock Solution:

-

Prepare a stock solution of Omiganan in a suitable solvent (e.g., sterile deionized water). The exact concentration will depend on the desired final concentration range for testing.

-

Due to the cationic nature of Omiganan, it is recommended to prepare dilutions in polypropylene tubes to avoid binding to surfaces.[13]

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture on a non-selective agar plate, touch 3-5 colonies of the test organism with a sterile loop.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.

-

Within 15 minutes of preparation, dilute the adjusted suspension in CA-MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Preparation of Microtiter Plates:

-

Perform serial two-fold dilutions of the Omiganan stock solution in CA-MHB directly in the polypropylene microtiter plate to achieve the desired final concentration range.

-

The final volume in each well should be 100 µL after inoculation.

-

Include a growth control well (no Omiganan) and a sterility control well (no bacteria).

-

-

Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with 100 µL of the standardized bacterial suspension.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation of Results:

-

The MIC is the lowest concentration of Omiganan that completely inhibits visible growth of the organism as detected by the unaided eye.

-

A slight haze or a small button of growth at the bottom of the well may be present; the endpoint is a significant reduction in turbidity compared to the growth control.

-

Broth Microdilution Susceptibility Testing of Omiganan Against Fungi (Yeasts)

This protocol is based on the CLSI M27 standard.[14][15][16]

Materials:

-

This compound reference powder

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0

-

Sterile 96-well polypropylene microtiter plates (U-bottom)

-

Yeast isolates for testing

-

Sterile 0.85% saline

-

McFarland 0.5 turbidity standard

-

Spectrophotometer

-

Sterile polypropylene tubes

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Omiganan Stock Solution:

-

Follow the same procedure as for bacterial testing.

-

-

Preparation of Fungal Inoculum:

-

From a fresh (24-hour) culture on Sabouraud Dextrose Agar, select several colonies.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

-

Dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the microtiter plate wells.[14]

-

-

Preparation of Microtiter Plates:

-

Perform serial two-fold dilutions of the Omiganan stock solution in RPMI-1640 medium directly in the polypropylene microtiter plate.

-

The final volume in each well should be 200 µL.

-

Include a growth control well and a sterility control well.

-

-

Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with 100 µL of the standardized fungal suspension.

-

Incubate the plates at 35°C ± 2°C for 24-48 hours. For Cryptococcus spp., incubation for 72 hours may be necessary.[17]

-

-

Reading and Interpretation of Results:

-

The MIC is the lowest concentration of Omiganan that causes a prominent decrease in turbidity (approximately 50% reduction in growth) compared with the growth control.

-

Mandatory Visualizations

Caption: Workflow for Broth Microdilution Susceptibility Testing.

References

- 1. standards.globalspec.com [standards.globalspec.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound in the front line of clinical applications of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial activity of this compound tested against contemporary bacterial pathogens commonly responsible for catheter-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound (MBI 226), a Topical 12-Amino-Acid Cationic Peptide: Spectrum of Antimicrobial Activity and Measurements of Bactericidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dokumen.pub [dokumen.pub]

- 11. journals.asm.org [journals.asm.org]

- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 13. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 14. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 17. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Models for Testing Omiganan Pentahydrochloride Efficacy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omiganan pentahydrochloride is a novel synthetic cationic antimicrobial peptide with a broad spectrum of activity against gram-positive and gram-negative bacteria, as well as fungi.[1][2] It is an analog of indolicidin, a naturally occurring antimicrobial peptide found in bovine neutrophils.[3][4] Omiganan's mechanism of action involves the disruption of microbial cell membranes and the inhibition of macromolecular synthesis.[5] Furthermore, it exhibits immunomodulatory properties, including the enhancement of interferon responses through Toll-like receptor (TLR) signaling.[6] These characteristics make Omiganan a promising candidate for the topical treatment of various skin and mucosal infections.

These application notes provide detailed protocols and data for established in vivo models used to assess the efficacy of this compound. The information is intended to guide researchers in designing and executing preclinical studies for the evaluation of Omiganan and similar antimicrobial peptides.

I. Guinea Pig Skin Colonization Model

This model is suitable for evaluating the topical antimicrobial efficacy of Omiganan in preventing and reducing the colonization of key skin pathogens.

Experimental Protocol

Animal Model:

-

Species: Hartley guinea pigs

-

Sex: Female

-

Weight: 350-400 g

-

Acclimation: Minimum of 5 days before the experiment.

Microbial Strain:

-

Staphylococcus epidermidis (or other relevant skin commensal or pathogen)

Inoculum Preparation:

-

Culture S. epidermidis on a suitable agar medium (e.g., Tryptic Soy Agar) overnight at 37°C.

-

Harvest the bacterial colonies and suspend them in sterile saline or phosphate-buffered saline (PBS).

-

Adjust the bacterial suspension to a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.

Experimental Procedure:

-

Anesthetize the guinea pigs using a suitable anesthetic agent.

-

Shave the dorsal area of the guinea pigs.

-

Mark multiple 1 cm² sites on the shaved back of each animal.

-

Gently abrade the stratum corneum of each site using a fine-grade sandpaper or a sterile surgical blade to facilitate bacterial colonization.

-

Apply a 10 µL aliquot of the bacterial suspension to each marked site.

-

Allow the inoculum to air-dry for approximately 30 minutes.

-

Apply the test article (Omiganan gel or vehicle control) to the designated treatment sites. A typical application volume is 25-50 µL per site.

-

At predetermined time points (e.g., 1, 6, 24 hours post-treatment), euthanize a subset of animals.

-

Excise the treated skin sites using a sterile 8-mm dermal biopsy punch.

-

Homogenize the skin biopsies in sterile saline or PBS.

-

Perform serial dilutions of the homogenate and plate on appropriate agar medium to determine the number of viable bacteria (CFU/site).

Data Presentation

Table 1: Efficacy of Omiganan 1% Gel in a Guinea Pig Skin Colonization Model with S. epidermidis

| Time Point (Hours) | Mean Log₁₀ CFU/site (Vehicle Control) | Mean Log₁₀ CFU/site (Omiganan 1% Gel) | Log₁₀ Reduction |

| 1 | 7.9 | 5.2 | 2.7[1] |

| 24 | 8.5 | 3.3 | 5.2[1] |

Experimental Workflow

II. Rabbit Endophthalmitis Model

This model is designed to evaluate the efficacy of Omiganan in treating severe ocular infections, such as those caused by methicillin-resistant Staphylococcus aureus (MRSA).

Experimental Protocol

Animal Model:

-

Species: New Zealand white rabbits

-

Weight: 2.0-2.5 kg

-

Acclimation: Minimum of 5 days before the experiment.

Microbial Strain:

-

Methicillin-resistant Staphylococcus aureus (MRSA)

Inoculum Preparation:

-

Culture MRSA in a suitable broth medium (e.g., Tryptic Soy Broth) to the mid-logarithmic phase.

-

Centrifuge the culture, wash the bacterial pellet with sterile saline, and resuspend to a concentration of approximately 1 x 10⁵ CFU/50 µL.

Experimental Procedure:

-

Anesthetize the rabbits and apply a topical anesthetic to the eyes.

-

Create a paracentesis in the cornea with a 27-gauge needle.

-

Inject 50 µL of the MRSA suspension into the vitreous cavity of the right eye. The left eye can serve as a control.

-

At 24 hours post-infection, perform a clinical examination and score the severity of endophthalmitis based on parameters such as conjunctival injection, corneal haze, anterior chamber flare, and vitreous opacity.

-